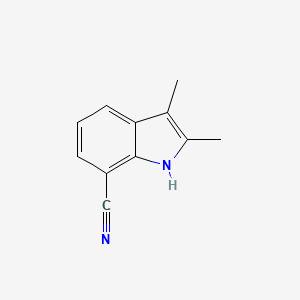

2,3-Dimethyl-1H-indole-7-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2,3-dimethyl-1H-indole-7-carbonitrile |

InChI |

InChI=1S/C11H10N2/c1-7-8(2)13-11-9(6-12)4-3-5-10(7)11/h3-5,13H,1-2H3 |

InChI Key |

DECFHWWJJPYUKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C(C=CC=C12)C#N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dimethyl 1h Indole 7 Carbonitrile and Its Structural Analogs

Classical Indole (B1671886) Synthesis Approaches and their Modern Adaptations

Classical indole syntheses have long been the foundation for constructing the indole core. Modern adaptations have sought to improve yields, expand substrate scope, and enhance regioselectivity.

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely used method for preparing indoles. nih.gov The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of 2,3-dimethylated indoles, butan-2-one (methyl ethyl ketone) is the required carbonyl compound.

The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enehydrazine. byjus.com Following protonation, a key wordpress.comwordpress.com-sigmatropic rearrangement occurs, breaking the N-N bond and forming a new C-C bond. nih.gov The resulting diimine intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts. nih.govtestbook.com A significant consideration when using unsymmetrical ketones like butan-2-one is the potential for the formation of regioisomeric products, with selectivity influenced by factors such as the acidity of the medium and steric effects. thermofisher.com

Table 1: Catalysts and Conditions in Fischer Indole Synthesis

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH testbook.com | Commonly used, strong acids that effectively promote cyclization. |

| Lewis Acids | ZnCl₂, AlCl₃, BF₃ testbook.com | Useful for substrates sensitive to strong Brønsted acids. |

| Microwave-Promoted | - | Can significantly accelerate the reaction rate compared to conventional heating. rsc.org |

| Catalyst-Free | Thermal Indolization | Applicable for certain acid-sensitive substrates. youtube.com |

The Bartoli indole synthesis, reported in 1989, has become one of the most direct and flexible methods for preparing 7-substituted indoles, a class of compounds that are often challenging to access through classical syntheses. ingentaconnect.comresearchgate.net The reaction involves treating an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. onlineorganicchemistrytutor.com To synthesize a 7-cyanoindole derivative, an ortho-substituted nitroarene bearing a cyano group or a suitable precursor would be the starting material.

A key requirement for the success of the Bartoli synthesis is the presence of a substituent at the ortho position of the nitroarene. wikipedia.org Sterically bulky ortho groups generally lead to higher yields as they facilitate the crucial wordpress.comwordpress.com-sigmatropic rearrangement in the reaction mechanism. wikipedia.orgjk-sci.com The reaction requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org The mechanism is initiated by the addition of the Grignard reagent to the nitro group, forming a nitrosoarene intermediate. wikipedia.org Subsequent additions and a wordpress.comwordpress.com-sigmatropic rearrangement lead to an aldehyde intermediate, which undergoes intramolecular cyclization to form the indole ring after an acidic workup. onlineorganicchemistrytutor.comjk-sci.com This method's ability to produce indoles substituted on both the carbocyclic and pyrrole (B145914) rings provides significant synthetic flexibility. wikipedia.org

Table 2: Features of the Bartoli Indole Synthesis for 7-Substituted Indoles

| Feature | Description | Reference |

|---|---|---|

| Starting Materials | Ortho-substituted nitroarenes and vinyl Grignard reagents. | wikipedia.org |

| Key Advantage | Provides a direct and flexible route to 7-substituted indoles. | ingentaconnect.comresearchgate.net |

| Ortho-Substituent Effect | Necessary for the reaction; bulkier groups often increase yield. | wikipedia.orgjk-sci.com |

| Stoichiometry | Requires three equivalents of the vinyl Grignard reagent for nitroarenes. | wikipedia.org |

Other classical methods, while historically significant, present certain limitations for the direct synthesis of 2,3-Dimethyl-1H-indole-7-carbonitrile.

Madelung Synthesis: This method involves the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines. wikipedia.org While it can produce 2-substituted indoles, the harsh reaction conditions (strong bases and temperatures of 200–400 °C) limit its applicability, especially for substrates with sensitive functional groups. wikipedia.org Recent modifications, such as those employing a LiN(SiMe₃)₂/CsF system, have been developed to proceed under milder conditions. organic-chemistry.org

Reissert Synthesis: The Reissert synthesis begins with the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid. wikipedia.orgchemeurope.com This product can then be decarboxylated to yield the indole. researchgate.net While versatile, this multi-step process is less direct for obtaining the specific substitution pattern of the target molecule. Various reducing agents, including zinc in acetic acid or iron powder, can be used for the cyclization step. chemeurope.comresearchgate.net

Nenitzescu Indole Synthesis: This reaction typically produces 5-hydroxyindole (B134679) derivatives through the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgnumberanalytics.com The mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org Due to the inherent formation of a 5-hydroxy substituent, the Nenitzescu synthesis is not a direct route to 7-carbonitrile substituted indoles.

Catalytic Strategies in Indole Carbonitrile Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods, particularly those mediated by transition metals, to achieve high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a strategic approach to functionalizing a pre-formed indole ring or constructing it.

The introduction of a nitrile group onto an indole scaffold can be efficiently achieved through palladium-catalyzed cyanation. This reaction typically involves the coupling of a 7-halo-2,3-dimethylindole with a cyanide source. Palladium catalysts are highly effective for this transformation due to their good functional group tolerance. researchgate.net A significant challenge is the potential for catalyst deactivation by excess cyanide ions, which can be mitigated by using co-catalysts or specific cyanide sources like K₄[Fe(CN)₆]. researchgate.netnih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed method for the C-C coupling of an unsaturated halide with an alkene. rsc.org While primarily used for vinylation, its principles of oxidative addition and reductive elimination are fundamental to many palladium-catalyzed processes. Controlling regioselectivity (e.g., C2 vs. C3 functionalization) in the Heck reaction of indoles can be achieved by tuning ligands and reaction conditions. rsc.orgrsc.org

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction between an organoboron compound and an organohalide is one of the most important C-C bond-forming methods. nih.gov For the synthesis of the target molecule, a 7-bromo- or 7-iodo-2,3-dimethylindole could be coupled with a boronic acid derivative containing a cyano group. Alternatively, a 2,3-dimethyl-7-borylated indole could be reacted with a cyanating agent. The reaction is known for its mild conditions and broad substrate scope, including its successful application to unprotected nitrogen-rich heterocycles like indoles. nih.gov

Table 3: Palladium-Catalyzed Reactions for Indole Functionalization

| Reaction | Description | Application to Target Synthesis |

|---|---|---|

| Palladium-Catalyzed Cyanation | Couples an aryl halide with a cyanide source (e.g., KCN, Zn(CN)₂, K₄[Fe(CN)₆]). researchgate.netnih.gov | Direct cyanation of 7-halo-2,3-dimethylindole. |

| Heck Reaction | Couples an aryl halide with an alkene. nih.gov | Primarily for introducing alkenyl groups, less direct for cyanation. |

| Suzuki-Miyaura Coupling | Couples an organoboron compound with an organohalide. nih.gov | Coupling of a 7-haloindole with a cyano-containing boronic acid or a 7-borylindole with a cyanating agent. |

Transition Metal-Mediated Cross-Coupling Reactions

Rhodium-Catalyzed C-H Activation and Functionalization

Rhodium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical approach to the synthesis of complex molecules. In the context of indole chemistry, rhodium catalysts have been instrumental in achieving regioselective functionalization at various positions of the indole nucleus, including the challenging C7 position.

The direct C7-functionalization of indoles often requires the use of a directing group on the indole nitrogen to steer the catalyst to the desired C-H bond. While specific examples detailing the rhodium-catalyzed C7-cyanation of 2,3-dimethylindole (B146702) are not prevalent in the literature, the general principles of rhodium-catalyzed C-H activation provide a strong foundation for this transformation. For instance, rhodium(III) catalysts have been successfully employed for the C2-selective cyanation of indoles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanide source. nih.gov This methodology has proven effective for a variety of substituted indoles, suggesting its potential applicability to 2,3-dimethylindole with appropriate optimization of directing groups and reaction conditions.

Furthermore, rhodium-catalyzed C7-arylation of indoles has been achieved using a phosphinoyl directing group, highlighting the feasibility of targeting this specific position. nih.gov The strategic selection of a directing group is crucial for high regioselectivity and reactivity. For example, the N-pivaloyl group has been shown to be effective in directing rhodium catalysts to the C7 position for alkenylation and alkylation reactions. researchgate.net These established protocols for C7-functionalization provide a clear pathway for developing a rhodium-catalyzed C7-cyanation of 2,3-dimethylindole, likely involving a suitable directing group and a cyanide source.

A plausible reaction scheme for the rhodium-catalyzed C7-cyanation of a 2,3-dimethylindole precursor is presented below:

| Reactant | Catalyst | Cyanide Source | Product |

| N-protected 2,3-dimethylindole | [Rh(III)] catalyst | NCTS or other electrophilic CN source | N-protected this compound |

Organocatalysis and Enzyme-Catalyzed Methods

Organocatalysis and enzymatic catalysis represent burgeoning fields in organic synthesis, offering mild and often highly enantioselective routes to complex molecules.

Organocatalysis: While direct organocatalytic C-H cyanation of indoles remains a developing area, organocatalytic methods have been successfully applied to the synthesis of functionalized indoles. For instance, chiral phosphoric acids have been used to catalyze the asymmetric cascade reaction of 7-vinylindoles, leading to the formation of C7-functionalized indoles with high diastereo- and enantioselectivity. researchgate.net This demonstrates the potential of organocatalysis to control the stereochemistry at the C7 position. The synthesis of indole-7-carbonitriles via organocatalysis could potentially be achieved through a multi-step sequence involving the introduction of a suitable precursor at the C7 position followed by its conversion to a nitrile group.

Enzyme-Catalyzed Methods: The enzymatic hydroxylation of aromatic compounds is a well-established field, utilizing enzymes like cytochrome P450 monooxygenases and peroxidases. nih.gov While direct enzymatic cyanation of an indole ring is not a common transformation, enzymes could be employed in the synthesis of precursors to this compound. For example, an enzyme could be used to selectively hydroxylate the C7 position of a 2,3-dimethylindole derivative, which could then be chemically converted to the nitrile. The use of enzymes offers the advantages of high selectivity and mild reaction conditions, aligning with the principles of green chemistry.

Green Chemistry Approaches in Indole Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. Key approaches include the use of microwave-assisted synthesis, heterogeneous catalysis, and solvent-free reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate many organic reactions, often leading to higher yields and cleaner product profiles in shorter reaction times. nih.gov The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to microwave-assisted continuous flow conditions. researchgate.net This technique could be applied to the synthesis of this compound from the corresponding phenylhydrazone of 2-butanone (B6335102), potentially reducing reaction times and improving efficiency. Furthermore, microwave-assisted palladium-catalyzed intramolecular cyclization of enamines has been used to synthesize functionalized 2-methyl-1H-indole-3-carboxylates, demonstrating the utility of this technology for constructing substituted indole rings. mdpi.com

A representative microwave-assisted synthesis could involve:

| Reaction | Reactants | Conditions | Advantage |

| Fischer Indole Synthesis | Phenylhydrazone of 2-butanone bearing a cyano group | Microwave irradiation, acid catalyst | Reduced reaction time, improved yield |

| Palladium-Catalyzed Cyclization | Suitably substituted aniline (B41778) and ketone precursors | Microwave irradiation, Pd catalyst | Shorter reaction time, high regioselectivity |

Heterogeneous Catalysis and Solvent-Free Conditions

The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, contributing to more sustainable processes. For the synthesis of indole derivatives, various heterogeneous catalysts have been explored. For instance, cyanuric chloride, an inexpensive and readily available catalyst, has been used for the Michael addition of indoles to nitroolefins under solvent-free conditions. researchgate.net This approach highlights the potential for developing solvent-free methods for the derivatization of the indole core.

The synthesis of 2-arylindoles has been achieved through a microwave-assisted, solvent-free Bischler indole synthesis, reacting anilines and phenacyl bromides on a solid support. organic-chemistry.org This methodology avoids the use of bulk organic solvents and toxic metal catalysts. Such principles could be adapted for the synthesis of this compound by selecting appropriate starting materials, such as a substituted aniline and a ketone, and a suitable solid-supported catalyst.

Multicomponent Reactions (MCRs) for Indole Construction

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Several MCRs have been developed for the synthesis of substituted indoles.

While a specific MCR for the direct synthesis of this compound is not readily found in the literature, existing MCRs for indole synthesis could be adapted. For example, a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole has been used to synthesize 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. researchgate.net This demonstrates that a cyano-containing building block can be incorporated in an MCR to generate complex heterocyclic systems.

A hypothetical MCR for the synthesis of a precursor to the target molecule could involve the reaction of 2-amino-3-methylbenzonitrile, an aldehyde, and an isocyanide, followed by a cyclization step to form the indole ring. The development of novel MCRs remains a promising avenue for the efficient and diverse synthesis of functionalized indoles. rsc.orgrsc.org

Directed Functionalization and Derivatization of this compound

The functionalization of the pre-formed this compound scaffold allows for the introduction of further molecular diversity. The cyano group at the C7 position is a versatile functional handle that can be transformed into a variety of other groups.

Directed C-H Functionalization: The presence of the cyano group can influence the reactivity of the indole ring in further C-H functionalization reactions. Directing groups can be employed to achieve site-selective modifications at other positions of the indole core. For example, after the synthesis of the 7-carbonitrile, a directing group could be installed on the indole nitrogen to direct a subsequent C-H activation to another position, such as C4, C5, or C6. nih.gov

Derivatization of the Cyano Group: The nitrile functionality itself is a gateway to numerous other chemical entities. Standard organic transformations can be applied to the cyano group of this compound to generate a range of derivatives.

| Reaction Type | Reagent | Product Functional Group |

| Hydrolysis | Acid or base | Carboxylic acid (-COOH) |

| Reduction | Reducing agents (e.g., LiAlH4) | Amine (-CH2NH2) |

| Addition of Grignard reagents | RMgX | Ketone (-C(O)R) |

| Cycloaddition | Azides | Tetrazole |

For instance, hydrolysis of the nitrile would yield 2,3-dimethyl-1H-indole-7-carboxylic acid, a valuable intermediate for the synthesis of amides and esters. Reduction of the nitrile would provide 7-(aminomethyl)-2,3-dimethyl-1H-indole, introducing a basic side chain. The addition of Grignard reagents would lead to the formation of 7-acyl-2,3-dimethylindoles. These transformations significantly expand the chemical space accessible from the parent carbonitrile. nih.gov

Regioselective Substitutions on the Indole Core

Achieving regioselectivity in the substitution of the indole core is a fundamental challenge in the synthesis of its derivatives. The electronic nature of the indole ring typically directs electrophilic substitution to the C3 position; however, with the C2 and C3 positions already substituted in 2,3-dimethylindole derivatives, reactions are directed to the benzene (B151609) portion of the molecule.

Recent research has demonstrated solvent-mediated, tunable regioseivergent alkylations at the C6 and N1 positions of 2,3-disubstituted indoles using p-quinone methides. nih.govacs.org The choice of solvent plays a critical role in directing the outcome of the reaction. For instance, using toluene (B28343) as a solvent in the presence of an Indium(III) triflate (In(OTf)₃) catalyst favors C6-alkylation. nih.govacs.org In contrast, employing tetrahydrofuran (B95107) (THF) as the solvent under similar catalytic conditions promotes N1-alkylation. nih.govacs.org

This methodology has been shown to be effective for a range of 2,3-disubstituted indoles, including those with dimethyl and ethyl/methyl groups. nih.gov For example, the reaction of 2,3-dimethylindole with p-quinone methides can yield C6-alkylated products in high yields (84–88%). nih.gov This selective C-H functionalization provides a direct route to introduce complex substituents onto the carbocyclic ring of the indole, a valuable transformation for creating structural diversity.

| Indole Substrate | Reagent | Catalyst | Solvent | Position of Substitution | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,3-dimethylindole | p-Quinone Methide | In(OTf)₃ (10 mol%) | Toluene | C6 | 84-88% | nih.gov |

| 2,3-dimethylindole | p-Quinone Methide | In(OTf)₃ (10 mol%) | THF | N1 | 90% | acs.org |

| 2-ethyl-3-methylindole | p-Quinone Methide | In(OTf)₃ (10 mol%) | Toluene | C6 | 84-88% | nih.gov |

Functional Group Transformations of the Nitrile Moiety

The nitrile group is a versatile functional group that can be converted into a variety of other moieties, significantly expanding the synthetic utility of this compound. nih.gov Common transformations of the nitrile group include hydrolysis to carboxylic acids, reduction to amines, and conversion to amides.

Hydrolysis of the nitrile can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid. youtube.com This transformation is valuable for introducing a carboxylic acid group, which can then participate in further reactions such as esterification or amide bond formation. For instance, acidic hydrolysis with heat can convert a nitrile to a carboxylic acid. youtube.com

Reduction of the nitrile group provides a route to primary amines. A variety of reducing agents can be employed for this purpose. A noteworthy modern method involves the use of iron powder in water under mechanochemical conditions (ball milling), which selectively reduces nitro groups but can also be applied to the reduction of other functional groups. rsc.org This method is advantageous for its efficiency and use of inexpensive and environmentally benign reagents. rsc.org

The conversion of a nitrile to an amide can be accomplished through partial hydrolysis, often using acid or base with controlled reaction conditions. youtube.com This transformation provides access to amides, which are important functional groups in many biologically active molecules.

| Starting Functional Group | Target Functional Group | General Reagents/Conditions | Reference |

|---|---|---|---|

| Nitrile (-CN) | Carboxylic Acid (-COOH) | Acidic or basic hydrolysis (e.g., H₃O⁺, heat) | youtube.com |

| Nitrile (-CN) | Primary Amine (-CH₂NH₂) | Reduction (e.g., Fe/H₂O, ball milling) | rsc.org |

| Nitrile (-CN) | Amide (-CONH₂) | Partial hydrolysis (e.g., controlled acid/base) | youtube.com |

N-Alkylation and N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring is a common site for functionalization, which can significantly modulate the biological activity of the molecule. nih.govsigmaaldrich.com A variety of methods have been developed for the N-alkylation and N-functionalization of indoles.

A direct and efficient method for N-alkylation involves the use of dimethyl carbonate (DMC) or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This approach allows for methylation and benzylation of the indole nitrogen in high yields under mild conditions. google.com The reaction can be performed with or without an ionic liquid and can be accelerated by microwave irradiation. google.com For example, the reaction of 3-cyanoindole (B1215734) with DMC and DABCO at reflux results in N-methylation in 98% yield. google.com

Another powerful method for N-alkylation is the copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole reagents. researchgate.net This reaction is carried out in the presence of copper iodide and potassium hydroxide (B78521), using tri(p-tolyl)phosphine as a ligand, and is applicable to a wide range of indole substrates. researchgate.net

Furthermore, a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This operationally straightforward and generally high-yielding method utilizes readily available aryl hydrazines, ketones, and alkyl halides. rsc.org

| Indole Substrate | Alkylating Agent | Catalyst/Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Cyanoindole | Dimethyl Carbonate (DMC) | DABCO | Reflux, 8 h | 3-Cyano-1-methylindole | 98% | google.com |

| 2,3-Disubstituted Indoles | p-Quinone Methide | In(OTf)₃ (10 mol%) | THF, rt, 12 h | N1-Alkylated Indole | up to 90% | acs.org |

| Indole | N-Tosylhydrazone | CuI / KOH / P(p-tolyl)₃ | - | N-Alkylated Indole | - | researchgate.net |

| Phenylhydrazine hydrochloride / Butanone | Alkyl Halide | - | One-pot, microwave, <30 min | 1,2,3-Trisubstituted Indole | High | rsc.org |

Comprehensive Spectroscopic and Diffraction Characterization of 2,3 Dimethyl 1h Indole 7 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei.

High-Resolution ¹H NMR for Proton Environments

High-resolution ¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. For 2,3-Dimethyl-1H-indole-7-carbonitrile, one would expect to observe distinct signals for the N-H proton, the aromatic protons on the benzene (B151609) ring, and the protons of the two methyl groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Expected ¹H NMR Spectral Features:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| N-H | Broad singlet | ~8.0-9.0 | The broadness is due to quadrupole broadening and potential hydrogen bonding. The chemical shift is solvent-dependent. |

| Aromatic CH (H4, H5, H6) | Multiplets | ~7.0-7.8 | The exact shifts and coupling patterns (doublets, triplets) would depend on the electronic effects of the nitrile and methyl groups. H4 and H6 would likely be doublets, and H5 a triplet, assuming ortho and meta coupling. |

| C2-CH₃ | Singlet | ~2.3-2.5 | This signal would be a singlet as there are no adjacent protons. |

| C3-CH₃ | Singlet | ~2.2-2.4 | This signal would also be a singlet. |

¹³C NMR for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will produce a distinct signal.

Expected ¹³C NMR Spectral Features:

| Carbon Type | Expected Chemical Shift (ppm) |

| C≡N (Nitrile) | ~115-120 |

| C7 (attached to CN) | ~100-110 |

| Quaternary Indole (B1671886) Carbons (C2, C3, C3a, C7a) | ~110-140 |

| Aromatic CH Carbons (C4, C5, C6) | ~110-130 |

| C2-CH₃ | ~10-15 |

| C3-CH₃ | ~8-12 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in definitively assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily confirming the connectivity of the aromatic protons (H4, H5, H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the unambiguous assignment of the aromatic CH carbons and the methyl carbons.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation or monochromatic light with a molecule, providing information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Groups

FT-IR spectroscopy is used to identify the characteristic vibrational modes of functional groups. The nitrile group and the N-H bond of the indole ring would produce prominent and easily identifiable peaks.

Expected FT-IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3300-3500 | Medium, Broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Alkyl) | Stretching | 2850-3000 | Medium |

| C≡N (Nitrile) | Stretching | 2220-2260 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1500-1600 | Medium to Strong |

| C-N | Stretching | 1200-1350 | Medium |

| C-H (Aromatic) | Bending (Out-of-plane) | 700-900 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The nitrile and aromatic ring vibrations are typically strong in Raman spectra.

Expected Raman Shifts:

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretching | 2220-2260 | Strong |

| Aromatic Ring | Ring Breathing/Stretching | 1000-1600 | Strong |

| C-H (Alkyl) | Stretching | 2850-3000 | Medium |

Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental formula. For this compound (C₁₁H₁₀N₂), the theoretical monoisotopic mass can be calculated. While specific experimental HRMS data for this compound is not widely published, predicted data for a closely related isomer, 2,3-dimethyl-1H-indole-5-carbonitrile, suggests the expected mass-to-charge ratios for various adducts. uni.lu This information is critical for confirming the identity of a synthesized compound.

Table 1: Predicted HRMS Data for an Isomer of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 171.09168 |

| [M+Na]⁺ | 193.07362 |

| [M-H]⁻ | 169.07712 |

| [M+NH₄]⁺ | 188.11822 |

| [M+K]⁺ | 209.04756 |

Data based on the isomer 2,3-dimethyl-1H-indole-5-carbonitrile. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This allows for the assessment of a sample's purity and the identification of any impurities. Commercial suppliers of this compound often provide LC-MS data to certify the purity of their products. bldpharm.com In a typical LC-MS analysis, the compound is first separated from any non-volatile components and impurities on an HPLC column, and the eluent is then introduced into the mass spectrometer. The resulting mass spectrum can confirm the molecular weight of the target compound and reveal the presence of any other components in the mixture.

X-ray Diffraction Analysis

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Crystallography for Absolute Structure Determination

Single crystal X-ray crystallography allows for the unambiguous determination of the molecular structure of a compound, including bond lengths, bond angles, and stereochemistry. Although a crystal structure for this compound is not publicly available, a detailed crystallographic study has been conducted on its isomer, 1,3-Dimethyl-1H-indole-2-carbonitrile. nih.govresearchgate.net The study of this isomer provides valuable insight into the expected structural parameters of the indole core and the attached functional groups. The crystal structure of 1,3-Dimethyl-1H-indole-2-carbonitrile revealed a monoclinic crystal system with the space group P2₁/c. nih.govresearchgate.net The indole ring system in both molecules of the asymmetric unit is nearly planar. nih.govresearchgate.net

Table 2: Crystallographic Data for 1,3-Dimethyl-1H-indole-2-carbonitrile

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8066 (18) |

| b (Å) | 15.359 (3) |

| c (Å) | 13.480 (3) |

| β (°) | 95.67 (3) |

| Volume (ų) | 1814.4 (7) |

| Z | 8 |

Data obtained from the crystallographic study of the isomer 1,3-Dimethyl-1H-indole-2-carbonitrile. nih.govresearchgate.net

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a key analytical technique for investigating the crystalline nature of a bulk sample and identifying different polymorphic forms. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a compound. A PXRD pattern is a fingerprint of a specific crystalline solid. While no specific powder diffraction data for this compound has been reported, the general methodology involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle. The resulting diffractogram can be compared to reference patterns from databases like the Powder Diffraction File (PDF) to identify the crystalline phase or phases present in the sample.

Advanced Computational Chemistry and Quantum Mechanical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to elucidate various properties of indole (B1671886) derivatives.

Theoretical calculations, often performed using software packages like Gaussian, allow for the optimization of the molecular geometry of 2,3-Dimethyl-1H-indole-7-carbonitrile. These calculations determine the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. The indole ring system in related molecules, such as 1,3-Dimethyl-1H-indole-2-carbonitrile, has been shown to be essentially planar. nih.govresearchgate.net In crystallographic studies of this isomer, the dihedral angle between the pyrrole (B145914) and the fused benzene (B151609) ring is minimal, indicating a high degree of planarity. nih.govresearchgate.net This planarity is a key feature of the indole scaffold and influences its electronic properties.

The electronic structure, including the distribution of electron density and the nature of chemical bonds, can be analyzed through these calculations. This provides insights into the molecule's reactivity and intermolecular interactions.

Similarly, infrared (IR) vibrational frequencies can be calculated to help assign experimental IR spectra. Theoretical calculations for a related Schiff base compound, using the B3LYP/6-31G+(d,p) level of theory, have shown good correlation with experimental FTIR spectra. nih.gov This suggests that similar computational approaches would be valuable for predicting the IR spectrum of this compound.

Table 1: Predicted Spectroscopic Data (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | |

| H on Indole Ring | 7.0 - 8.0 |

| Methyl Protons | 2.0 - 2.5 |

| ¹³C NMR Chemical Shifts (ppm) | |

| Indole Ring Carbons | 100 - 140 |

| Nitrile Carbon | ~115 |

| Methyl Carbons | 10 - 20 |

| Key IR Frequencies (cm⁻¹) | |

| N-H Stretch | ~3400 |

| C≡N Stretch | ~2230 |

| C-H Stretch (Aromatic) | ~3100 |

| C-H Stretch (Aliphatic) | ~2900 |

Note: These are hypothetical values based on typical ranges for similar functional groups and have not been specifically calculated for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's kinetic stability, chemical reactivity, and electronic transitions. nih.govscience.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov DFT calculations can accurately predict the energies of these orbitals. For a related compound, the calculated HOMO-LUMO energy gap was found to be small, indicating high chemical reactivity. nih.gov This type of analysis for this compound would be instrumental in predicting its behavior in chemical reactions.

Table 2: Frontier Molecular Orbital Data (Hypothetical)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These are hypothetical values and would need to be determined by specific DFT calculations for this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into the conformational landscape and intermolecular interactions of this compound.

MD simulations can explore the different conformations that this compound can adopt by simulating the movement of its atoms over time. This is particularly important for understanding the flexibility of the molecule and the relative energies of different conformers. For larger, more flexible molecules, MD simulations are essential for identifying the most populated conformational states. While the indole core is rigid, the methyl groups can rotate, and the entire molecule can undergo translations and rotations.

MD simulations are a powerful tool for studying how this compound interacts with other molecules, including solvents or biological macromolecules. mdpi.com These simulations can reveal the nature of intermolecular forces, such as hydrogen bonding, van der Waals interactions, and π-π stacking. nih.govmdpi.com For instance, in the crystal structure of 1,3-Dimethyl-1H-indole-2-carbonitrile, strong π-π stacking interactions are observed, which play a crucial role in the crystal packing. nih.govresearchgate.net MD simulations can provide a dynamic view of these interactions in different environments.

Computational Prediction of Supramolecular Assembly Motifs

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. For this compound, the key interactions governing its self-assembly are hydrogen bonding and π-π stacking.

The molecular structure of this compound features distinct sites capable of engaging in hydrogen bonding, which is crucial for the formation of stable supramolecular architectures. The primary hydrogen bond donor is the indole nitrogen (N-H), while the nitrile group (-C≡N) serves as a primary hydrogen bond acceptor.

Computational methods such as Density Functional Theory (DFT) can be employed to model these interactions. Studies on similar bifunctional molecules, like 7-(3'-pyridyl)indole, have demonstrated that cyclic, doubly hydrogen-bonded structures are often energetically favorable. nih.gov For this compound, one can predict the formation of a dimeric structure through N-H···N≡C hydrogen bonds. Quantum Theory of Atoms in Molecules (QTAIM) analysis on related indole complexes reveals that such N-H···O/N bonds are typically moderate in strength. nih.gov The presence of two methyl groups at the C2 and C3 positions may introduce steric hindrance, potentially influencing the geometry and strength of these hydrogen bonds compared to unsubstituted indoles.

Table 1: Predicted Hydrogen Bonding Sites and Roles

| Functional Group | Atom | Role | Computational Insight |

|---|---|---|---|

| Indole | N-H | Donor | The N-H bond is a classical hydrogen bond donor, capable of forming strong, directional interactions. mdpi.com |

The planar, aromatic indole ring is inherently suited for π-π stacking interactions, which are critical for stabilizing crystal structures and molecular aggregates. These interactions are governed by a combination of electrostatic (quadrupole-quadrupole) and dispersion forces.

Quantum chemical analyses performed on 3-methylindole (B30407) derivatives show that substituents significantly influence stacking stability. mdpi.comvscentrum.benih.gov The introduction of electron-withdrawing groups (like the nitrile at C7) and electron-donating groups (like the methyls at C2 and C3) on the indole scaffold of this compound will modulate its molecular electrostatic potential surface. This modulation affects the preferred stacking geometry, which is typically parallel-displaced to minimize electrostatic repulsion and maximize attractive dispersion forces.

Computational assessment using methods like Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (DFT-D) would be necessary to quantify the precise interaction energies and determine the most stable stacking conformation (e.g., parallel-displaced vs. T-shaped). It is anticipated that dispersion forces would be the dominant attractive component in the stacking of this molecule.

Table 2: Factors Influencing π-Stacking Interactions

| Feature | Influence | Theoretical Assessment Method |

|---|---|---|

| Indole Aromatic System | Provides a large, polarizable π-surface for interaction. | DFT, MP2 |

| C7-Nitrile Group | Electron-withdrawing; alters the ring's quadrupole moment. | Molecular Electrostatic Potential (MEP) Mapping |

| C2 & C3-Methyl Groups | Electron-donating; can sterically influence stacking geometry. | Energy Decomposition Analysis (EDA) |

Quantitative Structure-Property Relationship (QSPR) Modeling for Material Attributes

Quantitative Structure-Property Relationship (QSPR) models provide a statistical means to predict the macroscopic properties of a material based on its molecular structure, bypassing the need for extensive empirical testing. nih.gov For this compound, a QSPR model could predict material attributes such as melting point, solubility, or thermal stability.

Developing a QSPR model involves calculating a set of molecular descriptors that encode structural, electronic, and topological information. These descriptors are then correlated with an experimental property using statistical methods like multiple linear regression or machine learning algorithms. For a series of related indole carbonitriles, a robust QSPR model could be developed and validated. eurjchem.comresearchgate.net

Table 3: Potential QSPR Descriptors for Material Attribute Modeling

| Descriptor Class | Example Descriptors | Predicted Property |

|---|---|---|

| Constitutional | Molecular Weight, Atom Counts | General physical properties |

| Topological | Wiener Index, Balaban J index | Boiling Point, Viscosity |

| Geometric | Molecular Surface Area, Molecular Volume | Solubility, Density |

Theoretical Insights into Reaction Mechanisms

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions, including identifying transition states and calculating reaction energy profiles. The synthesis of this compound can be approached through several established methods for indole synthesis, the feasibility of which can be modeled computationally.

One plausible route is the Bartoli indole synthesis, which is known to be effective for preparing 7-substituted indoles from ortho-substituted nitroarenes. chemicalbook.com Another approach could involve a Fischer indole synthesis followed by a late-stage cyanation at the C7 position. bhu.ac.in Modern cross-coupling reactions, such as a palladium-catalyzed cyanation of a pre-functionalized 7-halo-2,3-dimethylindole, represent another viable pathway. mdpi.com

DFT calculations can be used to model the proposed reaction steps for each synthetic route. By calculating the activation energies for each transition state and the energies of all intermediates, the most energetically favorable pathway can be identified. This provides theoretical validation for a proposed synthetic strategy and can help optimize reaction conditions.

Table 4: Potential Synthetic Routes and Computational Analysis

| Synthesis Name | Key Reaction Step | Computational Investigation |

|---|---|---|

| Bartoli Indole Synthesis | Reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. chemicalbook.com | Modeling the 3,3-sigmatropic rearrangement and subsequent cyclization. |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of an arylhydrazone. bhu.ac.in | Calculating the transition state energy for the key mdpi.commdpi.com-sigmatropic rearrangement. |

Investigation of Supramolecular Chemistry and Advanced Materials Applications

Crystal Engineering of 2,3-Dimethyl-1H-indole-7-carbonitrile for Designed Solid-State Structures

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. windows.netrsc.org This involves controlling the self-assembly of molecules to form specific crystalline architectures.

Exploration of Host-Guest Systems and Molecular Recognition

Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule can enclose a "guest" molecule, leading to applications in areas like separation, catalysis, and drug delivery. queensu.cathno.org This recognition is governed by non-covalent interactions. thno.org A search for studies involving this compound as either a host or a guest in such systems did not yield any specific results. Research in this area often employs macrocyclic hosts like cucurbiturils or cyclodextrins to encapsulate guest molecules, but no such complexes with this compound have been reported. thno.orgnih.gov

Potential in Organic Electronics and Photonic Materials

Indole (B1671886) derivatives are a class of compounds investigated for their potential use in organic electronics due to their favorable electronic properties. nih.gov These properties are highly dependent on the specific molecular structure and substituent groups.

Non-Linear Optical (NLO) Material Design

No publicly available research data.

Integration into Functional Composites and Hybrid Systems

No publicly available research data.

Mechanistic Elucidation of Reactions Involving 2,3 Dimethyl 1h Indole 7 Carbonitrile

Detailed Reaction Pathway Analysis

The reactions of 2,3-dimethyl-1H-indole-7-carbonitrile are primarily dictated by the electrophilic nature of the indole (B1671886) ring and the reactivity of the nitrile group. The electron-donating methyl groups at the 2- and 3-positions enhance the nucleophilicity of the indole system, while the electron-withdrawing nitrile group at the C7-position influences the regioselectivity of electrophilic attack.

Electrophilic Aromatic Substitution: The preferred site for electrophilic substitution on the indole ring is typically the C3 position. However, in this compound, this position is blocked. Consequently, electrophilic attack is expected to occur at other positions of the indole nucleus. The C4 and C6 positions are the most likely candidates for substitution, influenced by the directing effects of the fused benzene (B151609) ring and the deactivating effect of the C7-nitrile group. The reaction would proceed via the formation of a resonance-stabilized cationic intermediate, known as a Wheland intermediate or sigma complex. The stability of this intermediate determines the reaction pathway.

Reactions of the Nitrile Group: The carbonitrile group (-C≡N) can undergo a variety of transformations.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (2,3-dimethyl-1H-indole-7-carboxylic acid) via an intermediate amide. The mechanism involves the initial protonation of the nitrogen atom (acid-catalyzed) or nucleophilic attack by a hydroxide (B78521) ion on the carbon atom (base-catalyzed), followed by tautomerization and further hydrolysis.

Reduction: The nitrile group can be reduced to a primary amine ( (2,3-dimethyl-1H-indol-7-yl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic addition of a hydride ion to the carbon of the nitrile, forming an intermediate imine anion, which is then further reduced.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile group to form, after hydrolysis, ketones. This reaction proceeds through the formation of an intermediate imine salt.

A plausible synthetic route to the related 7-iodo-1H-indole-3-carbonitrile involves a two-step sequence starting with a Friedel-Crafts acylation of 7-iodoindole with oxalyl dichloride, followed by reaction with hydroxylamine (B1172632) which leads to the nitrile via decarboxylation and dehydration. mdpi.com This suggests that similar strategies could be employed for the synthesis or modification of the target molecule.

Kinetic and Thermodynamic Aspects of Transformations

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the stability of intermediates and transition states.

Kinetic vs. Thermodynamic Control: In electrophilic substitution reactions, the initial site of attack might be governed by kinetics, leading to the fastest-forming product. However, if the reaction is reversible, the thermodynamically most stable product will eventually predominate. For indoles, C3 substitution is generally favored both kinetically and thermodynamically. bhu.ac.in With the C3 position blocked in our target molecule, the kinetic and thermodynamic products of substitution at other positions would depend on the specific electrophile and reaction conditions.

Ideal-gas thermodynamic properties for related compounds like indoline (B122111) and 2-methylindole (B41428) have been determined through calorimetric measurements, providing a basis for estimating the Gibbs energies of formation for various indole derivatives. bldpharm.com Such data is crucial for predicting thermodynamic equilibria in reactions like hydrodenitrogenation. bldpharm.com

The table below outlines the expected kinetic and thermodynamic considerations for key transformations of this compound, based on general principles.

| Transformation | Kinetic Aspects | Thermodynamic Aspects |

| Electrophilic Substitution | The rate is influenced by the concentration and reactivity of the electrophile. The electron-donating methyl groups increase the rate compared to unsubstituted indole, while the C7-nitrile group has a deactivating effect. | The stability of the resulting substituted indole determines the thermodynamic favorability. Substitution at positions that maintain the aromaticity of the benzene ring are favored. |

| Nitrile Hydrolysis | The rate is dependent on the pH and temperature. The reaction is often slow and may require heating. | The formation of the carboxylic acid is generally a thermodynamically favorable process due to the high stability of the carboxylate anion (under basic conditions) or the carboxylic acid. |

| Nitrile Reduction | The reaction with strong reducing agents like LiAlH4 is typically fast. | The reduction to a primary amine is a highly exothermic and thermodynamically favorable reaction. |

Stereochemical Outcomes and Diastereoselectivity

The stereochemistry of reactions involving this compound becomes relevant when new chiral centers are formed.

Reactions at the Indole Ring: If an electrophilic addition to the C4=C5 or C6=C5 double bonds of the benzene ring were to occur, it could potentially lead to the formation of new stereocenters. However, such reactions would disrupt the aromaticity and are generally not favored unless under specific conditions (e.g., reduction).

Reactions involving the Nitrile Group: The addition of a chiral nucleophile to the nitrile group could lead to the formation of a chiral product. Similarly, if a prochiral ketone is formed from the nitrile (e.g., via a Grignard reaction), its subsequent reduction could lead to a mixture of enantiomers or diastereomers, depending on the reducing agent and the presence of other chiral centers in the molecule.

In the context of related indole syntheses, such as the catalytic enantioselective Fischer indole synthesis, chiral catalysts are used to control the stereochemical outcome, leading to the preferential formation of one enantiomer. chemistryviews.org While not directly applicable to the modification of the pre-formed this compound, this highlights the potential for stereocontrol in indole chemistry.

Catalytic Cycle Investigations

Catalysis plays a crucial role in many reactions involving indole derivatives, enabling transformations that would otherwise be difficult or inefficient.

Palladium-Catalyzed Cross-Coupling Reactions: The C7 position of the indole ring, particularly if functionalized with a halide, can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nih.gov Although our target molecule has a nitrile group, its synthesis might involve a precursor with a halogen at the C7 position. The catalytic cycle for these reactions typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide.

Transmetalation (for Suzuki) or Carbopalladation (for Heck): The second coupling partner is introduced to the palladium center.

Reductive Elimination: The coupled product is released, and the palladium(0) catalyst is regenerated.

Acid Catalysis: As mentioned earlier, the hydrolysis of the nitrile group and electrophilic substitution on the indole ring are often catalyzed by acids. In the case of the Fischer indole synthesis, an acid catalyst is used to facilitate the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. beilstein-journals.org

Enantioselective Catalysis: The development of enantioselective C-H functionalization methods allows for the synthesis of atropisomeric indole and indoline derivatives with high enantioselectivity. nih.gov This involves the use of a chiral catalyst that directs the functionalization to a specific position and controls the stereochemistry. A catalytic cycle for such a reaction would involve the coordination of the substrate to the chiral catalyst, followed by a directed C-H activation and subsequent functionalization.

Emerging Research Frontiers and Future Directions

Development of Highly Sustainable Synthetic Protocols

A significant shift towards green chemistry is influencing the synthesis of indole (B1671886) derivatives. rsc.orgacs.org Traditional methods often involve harsh conditions, hazardous materials, and produce considerable waste. rsc.org Consequently, the development of highly sustainable synthetic protocols for producing 2,3-dimethyl-1H-indole-7-carbonitrile is a major research focus.

Current efforts are centered on replacing precious metal catalysts like palladium with more abundant and environmentally benign metals such as iron and copper. nih.gov Another key area is the use of alternative energy sources like microwave irradiation and mechanochemistry to reduce reaction times and energy consumption. acs.org The principles of atom economy are also being applied through the design of one-pot reactions and tandem processes that minimize waste and purification steps. rsc.orgrsc.org These modern approaches aim to make indole synthesis more efficient, safer, and scalable. rsc.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Indoles

| Feature | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Catalysts | Often relies on precious metals (e.g., Palladium) rsc.org | Employs earth-abundant metals (e.g., Iron, Copper) or organocatalysts nih.govnih.gov |

| Solvents | Typically uses volatile organic compounds (VOCs) rsc.org | Focuses on greener solvents (e.g., ethanol, water) or solvent-free conditions acs.orgrsc.org |

| Energy Input | Conventional heating | Alternative energy sources (e.g., microwave, visible-light) acs.orgresearchgate.net |

| Reaction Steps | Often multi-step with intermediate isolation rsc.org | Aims for one-pot or tandem reactions to improve efficiency rsc.orgrsc.org |

| Waste Generation | Can produce significant byproducts and hazardous waste rsc.org | Designed to minimize waste through high atom economy and safer reagents acs.org |

Exploration of Novel Supramolecular Assemblies

The field of supramolecular chemistry investigates how molecules self-assemble into complex, functional structures through non-covalent interactions. The this compound molecule is a prime candidate for creating novel supramolecular assemblies due to its specific structural features.

The nitrile (C≡N) group and the indole N-H proton are key to this potential. nih.govebsco.com The nitrile can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, while the N-H group is a strong hydrogen bond donor. researchgate.netnih.gov The aromatic indole core also allows for π-π stacking interactions. nih.govresearchgate.net Researchers are exploring how modifying the indole structure can control the formation of these assemblies, which could have applications in organic electronics, sensing, and the development of new soft materials. researchgate.netresearchgate.net The study of these non-covalent interactions is crucial for designing new materials with specific properties. researchgate.net

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize chemical reactions, it is essential to understand their dynamics in real time. Advanced spectroscopic techniques are now being used for in-situ monitoring of reactions involving this compound.

Techniques like in-situ infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy provide continuous data on the consumption of reactants and the formation of products. magritek.com This allows for precise control over reaction conditions and can help uncover mechanistic details. magritek.comdigitellinc.com For instance, benchtop NMR spectroscopy is gaining traction for its ability to track reactions and optimize processes to enhance sustainability. magritek.com The development of fluorescent indole derivatives that change their optical properties during a reaction also presents an opportunity for creating self-reporting systems for high-throughput screening. acs.org

Table 2: Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

| Spectroscopic Technique | Information Provided | Application in Real-Time Monitoring |

|---|---|---|

| In-situ Infrared (IR) & Raman Spectroscopy | Vibrational modes of functional groups | Tracks the concentration changes of reactants, intermediates, and products. |

| Flow Nuclear Magnetic Resonance (NMR) | Detailed structural information and quantification | Elucidates reaction mechanisms and identifies transient species. magritek.com |

| Fluorescence Spectroscopy | Electronic transitions and environmental changes | Enables the development of self-reporting reactions and sensitive assays. acs.org |

Integration of Artificial Intelligence in Computational Design

The integration of artificial intelligence (AI) with computational chemistry is accelerating the design of new molecules. nih.gov For compounds like this compound, AI and machine learning (ML) can rapidly identify new derivatives with enhanced properties. nih.govexlibrisgroup.com

Scalability Challenges in Synthesis for Industrial Applications

Transitioning a chemical synthesis from a small laboratory scale to large-scale industrial production introduces significant challenges. rsc.orgnih.gov For this compound to be used in widespread applications, its synthesis must be scalable, cost-effective, and safe.

Key challenges include managing heat in large reactors, ensuring effective mixing, and developing efficient large-scale purification methods like crystallization instead of costly chromatography. rsc.org The economic viability of the process is also critical, requiring the use of inexpensive raw materials and catalysts. nih.gov The ability to scale a synthesis from the nano- or milligram scale to kilograms or tons is a critical step for practical utility. nih.govrug.nl Research has demonstrated that some modern, sustainable indole syntheses are indeed scalable, a promising sign for future industrial applications. rsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,3-Dimethyl-1H-indole-7-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of substituted indole precursors. For example, analogous indole carbonitriles are synthesized via fragment-based coupling reactions, where cyano groups are introduced via nucleophilic substitution or nitrile transfer agents (e.g., using hydroxylamine hydrochloride in ethanol/water mixtures) . Optimization includes controlling temperature (80–100°C), solvent polarity (ethanol/water), and stoichiometric ratios of reagents to minimize side products. Characterization via -/-NMR and IR spectroscopy (e.g., cyano stretch at ~2220 cm) is critical for confirming regioselectivity .

Q. How is the structural integrity of this compound validated experimentally?

- Methodology : X-ray crystallography using programs like SHELXL (for small-molecule refinement) is the gold standard for confirming bond angles, dihedral angles, and crystal packing . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and HPLC (e.g., using acetonitrile/water gradients) to assess purity (>95%) .

Q. What are the primary applications of this compound in early-stage research?

- Methodology : Indole carbonitriles are often explored as pharmacophores in medicinal chemistry. For example, structurally similar compounds act as kinase inhibitors (e.g., DYRK1A), validated via in vitro enzymatic assays and molecular docking studies . Researchers should prioritize functional group compatibility (e.g., methyl and cyano groups) for derivatization in structure-activity relationship (SAR) studies.

Advanced Research Questions

Q. How can mechanistic insights into the formation of this compound be obtained?

- Methodology : Isotopic labeling (e.g., -tracing) and kinetic studies can elucidate reaction pathways. For example, monitoring intermediates via -NMR during cyclization reveals whether the cyano group is introduced before or after indole ring formation . Computational tools (e.g., DFT calculations in Gaussian) model transition states and activation energies to predict regioselectivity .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

- Methodology : Discrepancies between XRD and NMR data (e.g., unexpected dihedral angles) may arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility, and cross-validate with solid-state IR spectroscopy. For ambiguous cases, refine XRD data using OLEX2 workflows to check for twinning or disorder . Contradictions in purity assessments (HPLC vs. -NMR) require spike-in experiments with known impurities .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., kinases). For 2,3-dimethyl substitution, steric maps and electrostatic potential surfaces identify optimal substituents for hydrophobic pocket interactions . MD simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time, prioritizing derivatives with lower RMSD values.

Q. What experimental precautions ensure reproducibility in synthetic protocols?

- Methodology : Strict inert-atmosphere handling (argon/glovebox) prevents oxidation of sensitive intermediates. Document solvent batch variations (e.g., ethanol moisture content) and use internal standards (e.g., 1,3,5-trimethoxybenzene in NMR) for quantitative analysis. Reproducibility is enhanced by sharing raw crystallographic data (CIF files) via platforms like the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.